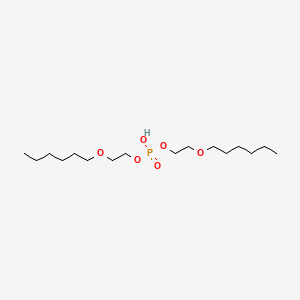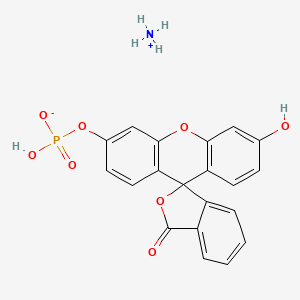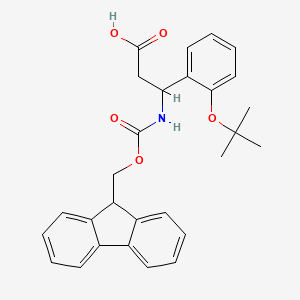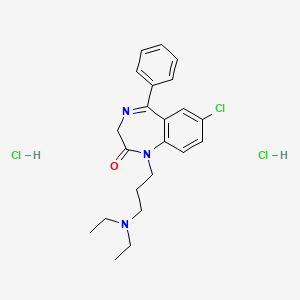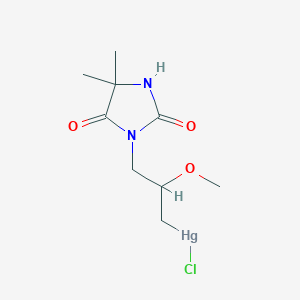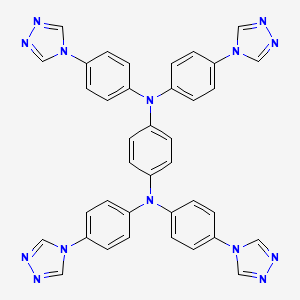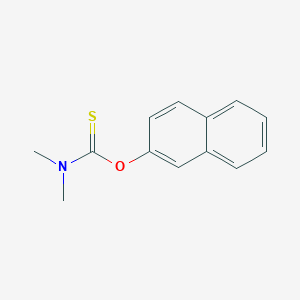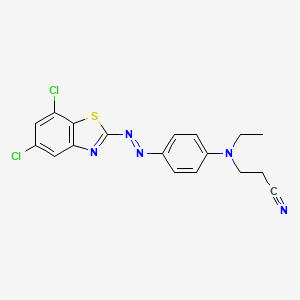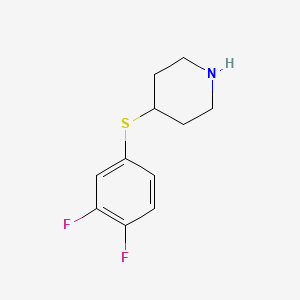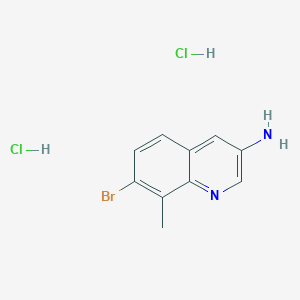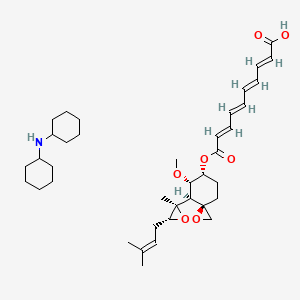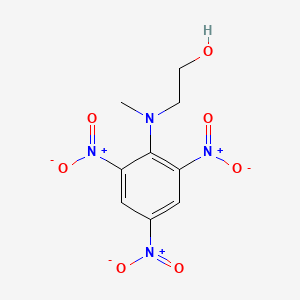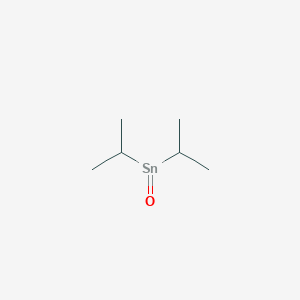
Diisopropyltin oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyltin oxide is an organotin compound with the molecular formula C6H14OSn. It is a colorless, crystalline solid that is used in various industrial and research applications. Organotin compounds, including this compound, are known for their versatility and are used in a wide range of chemical processes.
Métodos De Preparación
Diisopropyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyltin dichloride with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more advanced techniques to optimize yield and purity.
Análisis De Reacciones Químicas
Diisopropyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diisopropyltin hydroxide.
Aplicaciones Científicas De Investigación
Diisopropyltin oxide has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, research has explored its potential use in drug development. Industrially, this compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of diisopropyltin oxide involves its interaction with various molecular targets and pathways. It can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and gene expression.
Comparación Con Compuestos Similares
Diisopropyltin oxide can be compared with other organotin compounds such as diisopropyltin dichloride and diisopropyltin hydroxide. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and properties. For example, diisopropyltin dichloride is more commonly used as a precursor in the synthesis of other organotin compounds, while diisopropyltin hydroxide is often used in different types of catalytic reactions.
References
Propiedades
Número CAS |
23668-76-0 |
|---|---|
Fórmula molecular |
C6H14OSn |
Peso molecular |
220.88 g/mol |
Nombre IUPAC |
oxo-di(propan-2-yl)tin |
InChI |
InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*3H,1-2H3;; |
Clave InChI |
MUHCAXWYKVQBJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Sn](=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


